molecular formula C16H16N2 B3162521 1-Benzyl-2-methyl-1H-indol-5-ylamine CAS No. 878733-41-6

1-Benzyl-2-methyl-1H-indol-5-ylamine

Cat. No.: B3162521
CAS No.: 878733-41-6
M. Wt: 236.31 g/mol
InChI Key: LJLQCOSHAAUPAW-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-indol-5-ylamine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in numerous natural products and drugs.

Preparation Methods

The synthesis of 1-Benzyl-2-methyl-1H-indol-5-ylamine typically involves the construction of the indole ring system, which is a common motif in organic chemistry. One common method involves the cyclization of ortho-substituted anilines or halobenzenes, followed by the formation of C–C or C–N bonds . Industrial production methods often utilize efficient catalytic processes to achieve high yields and purity .

Chemical Reactions Analysis

1-Benzyl-2-methyl-1H-indol-5-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-2-methyl-1H-indol-5-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-1H-indol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Benzyl-2-methyl-1H-indol-5-ylamine can be compared with other indole derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in chemistry and biology.

Properties

IUPAC Name

1-benzyl-2-methylindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12-9-14-10-15(17)7-8-16(14)18(12)11-13-5-3-2-4-6-13/h2-10H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLQCOSHAAUPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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